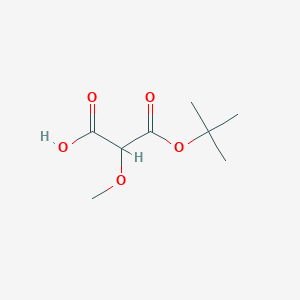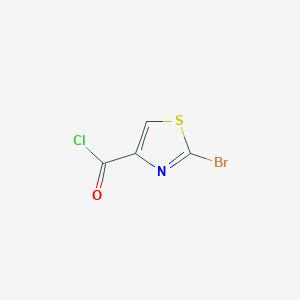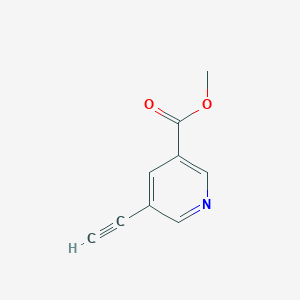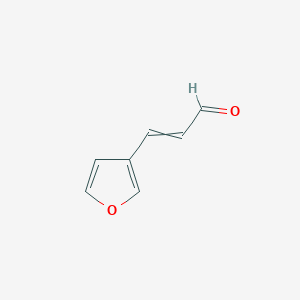
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate (EMMTC) is an organic compound that has become increasingly popular in scientific research due to its wide range of applications. EMMTC is a derivative of thiazole, a heterocyclic compound found in a variety of natural products. It is a versatile reagent that can be used in a variety of organic reactions, such as the synthesis of polymers and other organic compounds. Additionally, EMMTC has been found to have a variety of biochemical and physiological effects on the human body, making it an important tool for research in the fields of medicine and pharmacology.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds :
- Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been utilized in the synthesis of complex heterocyclic compounds. For instance, they played a crucial role in the synthesis of thiazole carboxylates, which are important for developing new pharmaceuticals and chemicals (Žugelj et al., 2009).
Anti-Proliferative Properties :
- Some derivatives of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate have been found to exhibit anti-proliferative effects against cancer cells. A study synthesized various thiazole compounds and tested their anticancer activity, particularly against breast cancer cells MCF7 (Sonar et al., 2020).
Corrosion Inhibition :
- In the field of materials science, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (a related compound) was studied for its corrosion inhibition properties. The study revealed its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential use in corrosion protection technologies (Raviprabha & Bhat, 2019).
Antimicrobial and Antioxidant Studies :
- Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial and antioxidant properties. The study found significant antioxidant activities in some of the synthesized compounds, underlining their potential in pharmacological applications (Haroon et al., 2021).
Synthetic Modifications for Medicinal Chemistry :
- Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized using various techniques for applications in medicinal chemistry. The synthesized derivatives were studied for their antimicrobial activities against different strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2019).
Propriétés
IUPAC Name |
ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCZEBSILXGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)




![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)




